molecular formula C11H15N3O2S2 B2424835 (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351618-96-6

(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2424835
CAS RN: 1351618-96-6
M. Wt: 285.38
InChI Key: WJTQPPGEOQDJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C11H15N3O2S2 and its molecular weight is 285.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of related oxa-thia-spiro-decene derivatives has contributed significantly to understanding the molecular dimensions and interactions within such complex molecules. These investigations reveal normal molecular dimensions and showcase the potential of these compounds in materials science and molecular engineering due to their distinct structural properties (Parvez, Jeyaraj, & Yadav, 1997).

Anticancer Activity

Derivatives of 1-thia-azaspiro[4.5]decane have shown moderate to high inhibition activities against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma). This highlights the potential of these compounds in the development of new anticancer agents (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

Molecular Aggregation and Solvent Effects

Research into the solvent effects on molecular aggregation of thiadiazolyl compounds reveals how different solvents can influence the fluorescence emission and circular dichroism (CD) spectra. This is crucial for understanding the physicochemical properties of such molecules and their potential applications in optical materials and sensors (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Antiviral Activity

Spirothiazolidinone derivatives have been designed and synthesized with significant antiviral activity against influenza A/H3N2 virus. This suggests the utility of these compounds in developing new antiviral drugs, demonstrating the critical role of structural diversity in enhancing biological activity (Apaydın, Tansuyu, Cesur, Naesens, & Göktaş, 2021).

Synthetic Chemistry and Drug Design

The synthesis and characterization of novel derivatives, including those involving thiadiazole, demonstrate the versatility of these molecules in medicinal chemistry and drug design. The generation of new compounds with potential antibacterial, antifungal, and analgesic activities showcases the broad applicability of these chemical frameworks in pharmaceutical research (Landage, Thube, & Karale, 2019).

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-8-9(18-13-12-8)10(15)14-4-2-11(3-5-14)16-6-7-17-11/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTQPPGEOQDJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.